molecular formula C14H17N3O2S B4870103 N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4870103
M. Wt: 291.37 g/mol
InChI Key: UMTSRLKZAJKMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrimidine ring substituted with a methyl group and a benzene ring substituted with an isopropyl group and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles.

    Substitution Reactions: The methyl group is introduced to the pyrimidine ring via alkylation reactions using methylating agents.

    Formation of the Benzene Ring: The benzene ring is synthesized separately and functionalized with an isopropyl group through Friedel-Crafts alkylation.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, and this compound is no exception.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting bacterial infections.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its sulfonamide group provides unique properties that are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, structurally similar but with different substituents on the aromatic ring.

Uniqueness

N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the pyrimidine and benzene rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10(2)12-4-6-13(7-5-12)20(18,19)17-14-15-9-8-11(3)16-14/h4-10H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTSRLKZAJKMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
N-(4-METHYLPYRIMIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.